8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane
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Description
The compound “8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane” is a synthetic organic compound. It contains a tetrazole moiety, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known to be bioisosteres of carboxylic acids and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications. They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future directions for “8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane” could involve further exploration of its potential biological activities and applications in pharmaceutical chemistry.
Properties
IUPAC Name |
[4-(2-methyltetrazol-5-yl)phenyl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21-19-15(18-20-21)13-3-5-14(6-4-13)16(23)22-10-8-17(9-11-22)7-2-12-24-17/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUGTQMSUZGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC4(CCCO4)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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